1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C12H19NO It is a chiral amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 4-methylacetophenone with a suitable amine, followed by reduction. One common method is the reductive amination of 4-methylacetophenone with isopropanolamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The process parameters, including pressure, temperature, and reaction time, are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base, acyl chlorides (e.g., acetyl chloride) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methylacetophenone or 4-methylbenzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(4-Methylphenyl)ethyl]amino}ethanol: Similar structure but with one less carbon in the side chain.
1-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol: Similar structure but with one more carbon in the side chain.
1-{[1-(4-Methylphenyl)ethyl]amino}propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-6-12(7-5-9)11(3)13-8-10(2)14/h4-7,10-11,13-14H,8H2,1-3H3 |
InChI Key |
GENYVWTUACPHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.